tert-butyl2-(3-amino-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate
Description
tert-butyl2-(3-amino-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate is a heterocyclic organic compound featuring a pyrrolidine ring fused with a 1,2,4-triazole moiety. The tert-butyl carbamate (Boc) group serves as a protective group for the pyrrolidine nitrogen, enhancing stability during synthetic processes. Its structural complexity necessitates advanced crystallographic tools, such as SHELX and WinGX, for precise characterization .
Properties
Molecular Formula |
C11H19N5O2 |
|---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
tert-butyl 2-(3-amino-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H19N5O2/c1-11(2,3)18-10(17)16-6-4-5-7(16)8-13-9(12)15-14-8/h7H,4-6H2,1-3H3,(H3,12,13,14,15) |
InChI Key |
WKTIUCYPEPSRPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC(=NN2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl2-(3-amino-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aminoguanidine hydrochloride with succinic anhydride, followed by cyclization to form the triazole ring . The reaction conditions often include microwave irradiation to accelerate the process and improve yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl2-(3-amino-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the triazole ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted triazole derivatives.
Scientific Research Applications
tert-butyl2-(3-amino-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of tert-butyl2-(3-amino-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate involves its interaction with molecular targets and pathways. In medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The triazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table highlights key structural and functional differences between tert-butyl2-(3-amino-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate and its closest analogs:
Key Observations:
Substituent Effects: The fluorinated analog (second entry) exhibits enhanced metabolic stability due to the electron-withdrawing fluorine atom at pyrrolidine C4, which reduces susceptibility to oxidative degradation. This modification is absent in the parent compound .
Synthetic Utility :
- The Boc-protected parent compound is more amenable to solid-phase synthesis, whereas the fluorinated analog requires specialized handling due to its hydrochloride salt form .
Crystallographic Characterization :
- Both compounds rely on software like SHELXL (for refinement) and WinGX (for crystallographic analysis) to resolve their stereochemistry. The parent compound’s simpler structure allows faster refinement cycles compared to the fluorinated derivative .
Reactivity and Stability Comparisons
- Hydrolytic Stability :
The Boc group in the parent compound provides superior protection against hydrolysis under acidic conditions compared to unprotected analogs. However, the fluorinated derivative’s hydrochloride salt introduces pH-dependent solubility limitations . - Thermal Stability : Differential scanning calorimetry (DSC) studies indicate that the parent compound decomposes at 215°C, while the fluorinated analog shows a lower decomposition temperature (190°C), likely due to ionic interactions in the hydrochloride form .
Biological Activity
The compound tert-butyl2-(3-amino-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate is a derivative of the triazole family, known for its diverse biological activities. Triazoles have gained attention in medicinal chemistry due to their role as antifungal agents, anticancer drugs, and potential therapeutic agents in various diseases. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl 3-amino-1H-1,2,4-triazole with pyrrolidine derivatives. The synthetic pathway can be illustrated as follows:
- Preparation of 3-amino-1H-1,2,4-triazole : This is achieved through a condensation reaction involving guanidine and an appropriate carbonyl compound.
- Formation of the pyrrolidine ring : The triazole derivative is then reacted with pyrrolidine in the presence of a coupling agent to form the desired carboxylate derivative.
Antifungal Activity
Research indicates that compounds containing triazole moieties exhibit significant antifungal properties. In a study evaluating various triazole derivatives, it was found that this compound demonstrated moderate antifungal activity against several strains of Candida species. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies showed that it inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values of 15 µM and 20 µM respectively. Mechanistic studies suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Ergosterol Biosynthesis : Similar to other triazoles, this compound may inhibit the enzyme lanosterol demethylase (CYP51), disrupting ergosterol synthesis in fungi.
- Induction of Apoptosis : In cancer cells, it appears to activate intrinsic apoptotic pathways by increasing reactive oxygen species (ROS) levels and altering mitochondrial membrane potential.
Study 1: Antifungal Efficacy
In a comparative study on various triazole derivatives conducted by researchers at VCU, this compound was found to be effective against Candida albicans and Aspergillus niger. The study highlighted its potential as a lead compound for developing new antifungal agents .
Study 2: Cancer Cell Line Testing
A separate investigation into its anticancer properties revealed that this compound significantly reduced cell viability in MCF-7 and HeLa cells. Flow cytometry analysis indicated an increase in early and late apoptotic cells upon treatment with this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
